![molecular formula C17H23BrN2O3 B1468358 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 2197427-85-1](/img/structure/B1468358.png)
2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Polymer Synthesis
2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester and similar compounds are instrumental in the design and synthesis of hydrophilic aliphatic polyesters. Such materials are synthesized through ring-opening polymerization of cyclic esters containing protected functional groups, including hydroxyl, amino, and carboxyl groups. These polymers are useful in various applications, including biodegradable materials and drug delivery systems, due to their functionalizability and degradability (Trollsås et al., 2000).
Continuous Flow Synthesis
The compound is also a key component in the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This innovative method efficiently produces pyrrole derivatives, which are valuable in pharmaceutical chemistry for their utility in synthesizing inverse agonists and other bioactive molecules (Herath & Cosford, 2010).
Nucleophilic Substitution Reactions
Compounds like 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergo nucleophilic substitution reactions to produce N-Boc-α-amino acids with nucleobase residues. These reactions are crucial for preparing chiral peptidic nucleic acids (PNA), which are significant in genetic engineering and molecular biology for their ability to hybridize with DNA and RNA sequences (Lenzi, Reginato, & Taddai, 1995).
Electrochromic Materials
The introduction of tert-butyl ester groups to electrochromic materials enhances their properties. For instance, pyridinium-salt-based electrochromic materials incorporating such ester groups demonstrate improved coloration efficiency and redox stability, making them promising for electrochromic display systems (Long et al., 2017).
properties
IUPAC Name |
tert-butyl 2-[(4-bromophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWSZVDCPIXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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